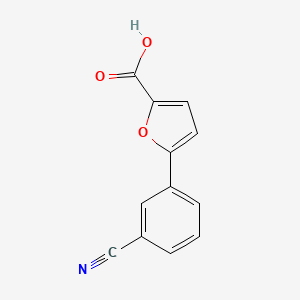
5-(3-cyanophenyl)furan-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-cyanophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C12H7NO3. It belongs to the class of furan derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound is characterized by a furan ring substituted with a 3-cyanophenyl group and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-cyanophenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-furoic acid methyl ester and 3-cyanophenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the bromo-furan derivative with the cyanophenylboronic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere.
Hydrolysis: The resulting ester is then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(3-cyanophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-(3-aminophenyl)furan-2-carboxylic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
5-(3-cyanophenyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical compounds targeting various diseases.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-cyanophenyl)furan-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(2-cyanophenyl)furan-2-carboxylic acid
- 5-(4-cyanophenyl)furan-2-carboxylic acid
- 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid
Uniqueness
5-(3-cyanophenyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-cyanophenyl group enhances its reactivity and potential for forming diverse derivatives with unique applications in various fields .
Properties
CAS No. |
253679-32-2 |
|---|---|
Molecular Formula |
C12H7NO3 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
5-(3-cyanophenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H7NO3/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6H,(H,14,15) |
InChI Key |
ZBBYBWMLIOUQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



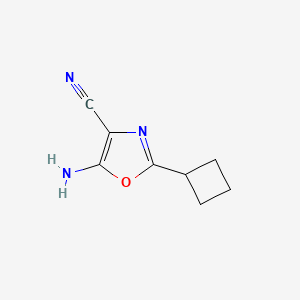
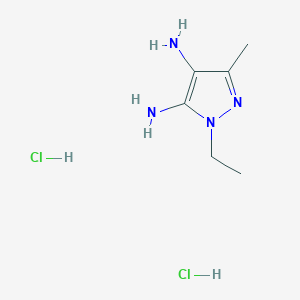
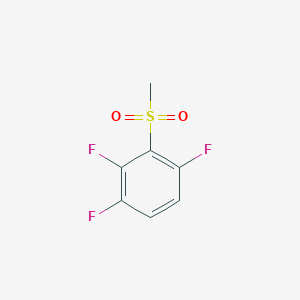
![N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea](/img/structure/B15206242.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
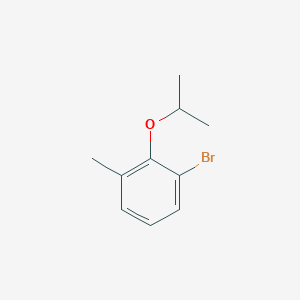
![2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)
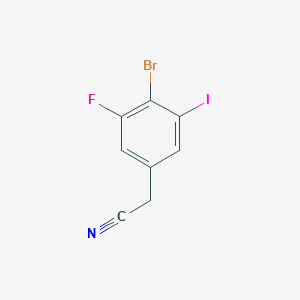
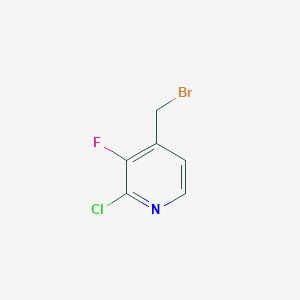
![8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)
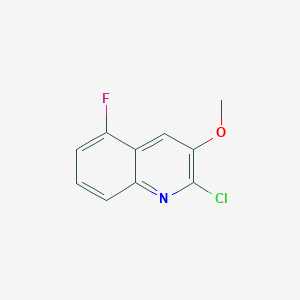
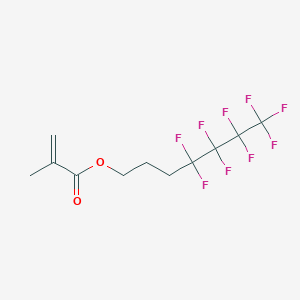
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)
